molecular formula C20H20FN3O3 B6543426 N-{2-[(4-cyclopropaneamidophenyl)formamido]ethyl}-4-fluorobenzamide CAS No. 1040673-73-1

N-{2-[(4-cyclopropaneamidophenyl)formamido]ethyl}-4-fluorobenzamide

Cat. No.: B6543426
CAS No.: 1040673-73-1
M. Wt: 369.4 g/mol
InChI Key: QDZJSEXHIACCDQ-UHFFFAOYSA-N
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Description

N-{2-[(4-cyclopropaneamidophenyl)formamido]ethyl}-4-fluorobenzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a cyclopropane ring, a formamido group, and a fluorobenzamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-cyclopropaneamidophenyl)formamido]ethyl}-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-cyclopropaneamidophenylamine with ethyl 4-fluorobenzoate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-cyclopropaneamidophenyl)formamido]ethyl}-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzamide moiety, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{2-[(4-cyclopropaneamidophenyl)formamido]ethyl}-4-fluorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{2-[(4-cyclopropaneamidophenyl)formamido]ethyl}-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-cyclopropaneamidophenyl)formamido]ethyl}-6-fluorobenzamide
  • N-{2-[(4-cyclopropaneamidophenyl)formamido]ethyl}-4-chlorobenzamide

Uniqueness

N-{2-[(4-cyclopropaneamidophenyl)formamido]ethyl}-4-fluorobenzamide is unique due to its specific structural features, such as the presence of a fluorine atom on the benzamide moiety, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[2-[(4-fluorobenzoyl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c21-16-7-3-13(4-8-16)18(25)22-11-12-23-19(26)14-5-9-17(10-6-14)24-20(27)15-1-2-15/h3-10,15H,1-2,11-12H2,(H,22,25)(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZJSEXHIACCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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